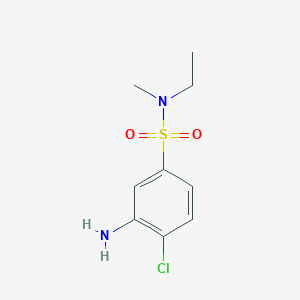

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide

Description

Properties

Molecular Formula |

C9H13ClN2O2S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3 |

InChI Key |

BLTKUZMXAPIQAU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Chlorinated Benzene Derivatives

Friedel-Crafts Sulfonylation

A foundational approach involves Friedel-Crafts sulfonylation to introduce the sulfonyl group onto a chlorinated benzene ring. As detailed in patent CN100569753C, this method employs 4-chlorobenzenesulfonyl chloride as a key intermediate. The reaction proceeds via:

Sulfonation of chlorobenzene :

$$

\text{Chlorobenzene} + \text{ClSO}3\text{H} \xrightarrow{\text{FeCl}3} \text{4-Chlorobenzenesulfonyl chloride} + \text{HCl}

$$

Iron(III) chloride catalyzes the formation of the sulfonyl chloride at the para position relative to the chloro group.Amidation with N-ethyl-N-methylamine :

$$

\text{4-Chlorobenzenesulfonyl chloride} + \text{N-Ethyl-N-methylamine} \xrightarrow{\text{Base}} \text{4-Chloro-N-ethyl-N-methylbenzenesulfonamide}

$$

Triethylamine or pyridine is typically used to neutralize HCl, with dichloromethane as the solvent. Yields exceed 75% under optimized conditions (0–5°C, 4–6 h).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Iron(III) chloride | |

| Solvent | Dichloromethane | |

| Reaction Temperature | 0–5°C | |

| Yield | 75–82% |

Introduction of the Amino Group

Nitro Reduction Strategy

The 3-amino substituent is introduced via reduction of a nitro precursor. A two-step protocol adapted from PMC3530924 involves:

Nitration :

Electrophilic nitration of 4-chloro-N-ethyl-N-methylbenzenesulfonamide using a mixture of nitric and sulfuric acids positions the nitro group at the meta position relative to the sulfonamide.Catalytic Hydrogenation :

$$

\text{3-Nitro-4-chloro-N-ethyl-N-methylbenzenesulfonamide} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{3-Amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide}

$$

Palladium on carbon (10% w/w) in ethanol achieves >90% conversion at 50°C and 3 atm H₂.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ | |

| Catalyst | Pd/C (10% w/w) | |

| Reduction Temperature | 50°C | |

| Yield | 85–92% |

Alternative Pathways: Microwave-Assisted Synthesis

One-Pot Microwave Synthesis

Recent advancements leverage microwave-assisted synthesis to accelerate reaction kinetics. As demonstrated in PMC6713088, this method condenses multiple steps into a single vessel:

Simultaneous Sulfonylation and Amination :

A mixture of 4-chlorobenzenesulfonyl chloride , N-ethyl-N-methylamine, and 3-nitroaniline is irradiated at 100°C for 15–20 minutes in acetonitrile.In Situ Reduction :

Sodium dithionite ($$ \text{Na}2\text{S}2\text{O}_4 $$) reduces the nitro group without isolating intermediates.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Microwave Power | 300 W | |

| Reaction Time | 15–20 min | |

| Solvent | Acetonitrile | |

| Yield | 78–84% |

Purification and Characterization

Industrial-Scale Production Considerations

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 75–82% | 4–6 h | High | Moderate |

| Nitro Reduction | 85–92% | 8–10 h | Moderate | High |

| Microwave-Assisted | 78–84% | 20 min | Low | Low |

| Continuous Flow | 80–85% | 30–45 min | Very High | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the para position undergoes nucleophilic aromatic substitution (SNAr) under basic or acidic conditions.

Mechanism :

-

Activation : The electron-withdrawing sulfonamide group (-SO₂-NH) activates the benzene ring, making the chloro group susceptible to nucleophilic attack.

-

Nucleophilic Attack : A nucleophile (e.g., hydroxide, methoxide, or amine) replaces the chlorine atom.

-

Product Formation : Substituted benzenesulfonamides are formed, depending on the nucleophile used.

Conditions and Reagents :

-

Reagents : Sodium hydroxide (aq/alcoholic medium), potassium hydroxide, or amines like methylamine.

-

Temperature : Typically reflux conditions (e.g., ethanol or water, 60–100°C).

-

Product : For example, substitution with hydroxide yields 3-amino-4-hydroxy-N-ethyl-N-methylbenzenesulfonamide .

Acylation Reactions

The sulfonamide group participates in acylation, forming N-acyl derivatives via reactions with carboxylic acids or acyl chlorides.

Mechanism :

-

Protonation : The sulfonamide nitrogen is protonated by the carboxylic acid.

-

Nucleophilic Attack : The nitrogen attacks the carbonyl carbon of the carboxylic acid.

-

Elimination : Potassium cyanate (KNCO) is eliminated, forming the N-acyl product.

Conditions and Reagents :

-

Reagents : Carboxylic acids (e.g., acetic acid, benzoic acid) without coupling agents .

-

Solvent : Toluene or water for solid reactants; no solvent for liquid acids.

-

Product : N-Acyl derivatives, such as N-acetyl- or N-benzoylbenzenesulfonamides .

Carbonic Anhydrase IX (CA IX) Inhibition

The compound exhibits selective inhibition of CA IX, a tumor-associated enzyme, through biochemical interactions.

Mechanism :

-

Binding : The sulfonamide group coordinates with the zinc ion in CA IX’s active site.

-

Hydrogen Bonding : Additional interactions with amino acid residues (e.g., His94, Thr200) stabilize the binding .

-

Enzyme Inhibition : Disruption of CA IX activity impairs pH regulation in cancer cells, inducing apoptosis.

Key Findings :

-

IC₅₀ Values : Derivatives with similar structures showed CA IX inhibition at 10.93–25.06 nM .

-

Selectivity : Preferential inhibition of CA IX over CA II (IC₅₀ ratios: 5.5–17.5) .

Oxidation and Reduction Reactions

While not explicitly studied for this compound, analogous benzenesulfonamides undergo oxidation/reduction of amino groups.

Potential Reactions :

-

Oxidation : Conversion of the amino group (-NH₂) to a nitroso (-NHO) or nitro (-NO₂) group using oxidizing agents like H₂O₂ or KMnO₄.

-

Reduction : Reduction of nitro groups to amines using LiAlH₄ or NaBH₄.

Biochemical Apoptosis Induction

The compound’s derivatives induce apoptosis in cancer cells via caspase activation and cell cycle arrest.

Mechanism :

-

Annexin V-FITC Staining : Increased apoptotic cell populations (e.g., 22-fold increase in MDA-MB-231 cells) .

-

Caspase Activation : Elevated caspase-3/7 activity triggers programmed cell death .

Comparative Reaction Table

Scientific Research Applications

3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula . While direct applications of this specific compound are not widely documented in the provided search results, benzenesulfonamide derivatives, which share a similar structural moiety, have notable applications in various scientific research areas .

Anticancer Activity

- Aryl thiazolone-benzenesulfonamides A study described the synthesis of aryl thiazolone-benzenesulfonamides and their inhibitory effect on carbonic anhydrase IX (CA IX). One compound, 4e , induced apoptosis in MDA-MB-231 cells, leading to a significant increase in annexin V-FITC by 22-fold compared to the control, suggesting its potential as an anticancer agent .

- Quinazoline Derivatives Research on quinazolinone derivatives has identified several compounds with antitumor activity. For instance, compounds 1 and 2 showed broad-spectrum antitumor effectiveness against various cell lines. Additionally, compounds 44 and 45 demonstrated antileukemic activity against L-1210, K-562, and HL-60 cell lines .

Antimicrobial Activity

- β-Lactam Hybrids Compounds with a chlorophenyl group have demonstrated antimicrobial activity. Compound 1a , featuring a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring, exhibited significant anti-inflammatory activity . Similarly, compound 4 , containing a meta-CF3 group, showed potent activity against Mycobacterium tuberculosis and Moraxella catarrhalis .

- Triazinyl Aminobenzenesulfonamides Novel triazinyl aminobenzenesulfonamides were synthesized and tested against vancomycin-resistant Enterococcus faecalis (VRE) isolates. Compounds 31 and 32 were identified as effective inhibitors .

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors Aryl thiazolone-benzenesulfonamides have shown excellent enzyme inhibition against CA IX with IC50 values of 10.93–25.06 nM and against CA II with IC50 values of 1.55–3.92 μM, demonstrating remarkable selectivity for CA IX over CA II .

- PTP1B Inhibitory Activity Compound 16a , bearing a 3-chloro group on the phenyl ring moiety, exhibited potent PTP1B inhibitory activity with an IC50 value of 0.63 μM .

Other Benzenesulfonamide Derivatives

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

*Hypothetical data inferred from analogs.

Key Observations:

- Lipophilicity : Ethyl and methyl groups on the sulfonamide nitrogen (target compound) increase lipophilicity compared to methoxyethyl () or unsubstituted derivatives. This may improve membrane permeability but reduce aqueous solubility.

- Synthetic Complexity : Compounds with heterocyclic substituents (e.g., imidazole in ) require multi-step syntheses, whereas simpler analogs () are more cost-effective to produce.

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic substitution reactions using sulfonyl chloride precursors. A common approach is reacting 4-chlorobenzenesulfonyl chloride with N-ethyl-N-methylamine under basic conditions (e.g., triethylamine or pyridine in dimethylformamide at 60–80°C) to form the sulfonamide backbone. The amino and chloro substituents are introduced via sequential functionalization, such as nitration followed by reduction or direct halogenation . Optimization requires precise stoichiometric ratios, inert atmospheres to prevent oxidation, and purification via column chromatography. Yield improvements (>70%) are achievable by controlling temperature and using catalysts like DMAP (4-dimethylaminopyridine).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and regioselectivity. For example, the amino proton appears as a singlet at δ 5.2–5.5 ppm, while the sulfonamide protons resonate as broad peaks due to hydrogen bonding .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and packing interactions. Key parameters include R-factors < 5% and validation via ADDSYM to detect missed symmetry .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 303.05 for CHClNOS).

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be elucidated for this compound’s biological activity?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing ethyl/methyl groups with bulkier alkyl chains or introducing electron-withdrawing groups). Biological assays (e.g., enzyme inhibition, cell cycle analysis) are paired with computational docking (AutoDock Vina) to map binding affinities. For example:

- Antitumor Activity : Microarray analysis of gene expression profiles (e.g., COMPARE algorithm) identifies pathways affected by sulfonamide derivatives, such as tubulin polymerization disruption or G1/S phase arrest .

- Enzyme Inhibition : Kinetic assays (Michaelis-Menten plots) quantify IC values against targets like carbonic anhydrase or NLRP3 inflammasome .

Q. What strategies resolve contradictions in crystallographic data or unexpected reactivity patterns?

- Twinned Data Refinement : Use TWINLAW in SHELXL to handle twinning and improve R-factor convergence .

- Reactivity Anomalies : If chlorine substitution deviates from expected regiochemistry (e.g., para-to-ortho shifts), conduct DFT calculations (Gaussian 09) to assess transition-state energies and solvent effects (PCM model) .

Q. How can in silico methods predict the compound’s reactivity in complex biological systems?

- Molecular Dynamics (MD) Simulations : GROMACS simulates binding stability in aqueous environments (TIP3P water model) over 100-ns trajectories.

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.1, BBB permeability) to prioritize derivatives with optimal bioavailability .

Q. What experimental approaches analyze reaction mechanisms for amino or chloro group substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.